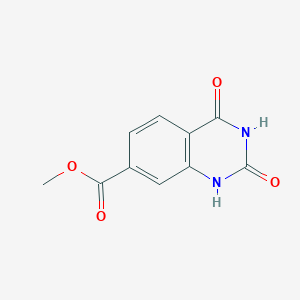

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dioxo-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCZHGGECJJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615186 | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174074-88-5 | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible multi-step synthesis based on established methodologies for analogous quinazoline derivatives. The characterization data presented are predicted values based on the compound's structure.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process commencing with a suitably substituted anthranilic acid derivative. A potential synthetic pathway is detailed below.

Synthetic Strategy

The proposed synthesis involves the initial protection of an amino group, followed by the construction of the quinazoline ring system, and subsequent functional group manipulations to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of Methyl 3-acetamido-4-formylbenzoate (Intermediate 1)

-

To a solution of Methyl 3-amino-4-formylbenzoate (1 equivalent) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 equivalents).

-

Heat the reaction mixture at reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 7-(methoxycarbonyl)quinazoline-2,4(1H,3H)-dione (Intermediate 2)

-

Mix Intermediate 1 (1 equivalent) with urea (2 equivalents).

-

Heat the mixture at 180-200°C for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling, treat the solid residue with hot water to remove excess urea.

-

Filter the mixture, wash the solid with water, and then with a small amount of ethanol.

-

Dry the solid under vacuum to obtain Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

This step assumes the direct formation of the desired tautomer. In reality, a mixture of tautomers may exist.

-

Intermediate 2 is the keto form of the desired 2,4-dihydroxy tautomer. Depending on the solvent and pH, it can exist in equilibrium with the enol form.

-

For characterization purposes, the product from Step 2 can be recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain a purified sample of what is formally named this compound, though it may predominantly exist as the quinazoline-2,4(1H,3H)-dione tautomer in the solid state.

Characterization of this compound

The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic and analytical techniques. The expected data is summarized below.

Predicted Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | Expected signals for aromatic protons on the quinazoline ring and the methyl ester protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. Protons on the nitrogen atoms may appear as broad singlets. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the quinazoline ring and the ester, as well as the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈N₂O₄). Fragmentation patterns would provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if in the dione form), C=O stretching (amide and ester), and C=C and C=N stretching of the aromatic ring. |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₈N₂O₄. |

Logical Relationships in Characterization

The confirmation of the final structure relies on the logical correlation of data from various analytical techniques.

Caption: Logical flow for the structural confirmation of the target compound.

Potential Signaling Pathways and Biological Relevance

Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and receptors. The 2,4-dihydroxyquinazoline scaffold, in particular, has been explored for its potential as an inhibitor of various enzymes. The introduction of a carboxylate group at the 7-position could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further research would be required to elucidate any specific signaling pathways affected by this compound.

Caption: General schematic of potential biological interactions.

This guide provides a foundational framework for the synthesis and characterization of this compound. Experimental validation of the proposed protocols and thorough characterization are essential next steps for any researcher venturing into the study of this novel compound.

Technical Guide: Structural Insights into Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the structural characteristics of Methyl 2,4-dihydroxyquinazoline-7-carboxylate. A comprehensive search of publicly available scientific databases and literature reveals that a definitive experimental crystal structure for this specific compound has not been reported. Consequently, this document provides a detailed overview of the closely related and tautomeric quinazoline-2,4-dione scaffold, outlines the established methodologies for determining such crystal structures, and presents a hypothetical workflow for the structural elucidation of the title compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and structural analysis of quinazoline derivatives.

Introduction to the Quinazoline-2,4-dione Core

This compound belongs to the quinazoline family of heterocyclic compounds. It is important to note that 2,4-dihydroxyquinazolines typically exist in a tautomeric equilibrium with the more stable quinazoline-2,4(1H,3H)-dione form. This dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural features of this core, such as its planarity and hydrogen bonding capabilities, are crucial for its interaction with biological targets.

Synthesis of the Quinazoline-2,4-dione Scaffold

The synthesis of the quinazoline-2,4-dione core can be achieved through various established methods. A common approach involves the cyclization of 2-aminobenzamides or 2-aminobenzonitriles with a carbonyl source.

One-pot synthesis methods are often employed for their efficiency. For instance, 2-aminobenzamides can be reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to construct the quinazoline-2,4-dione ring system.[3] Another strategy involves the reaction of anthranilic acids with potassium cyanate, followed by cyclization.[4] The choice of synthetic route can be adapted based on the desired substituents on the aromatic ring.

Hypothetical Experimental Workflow for Crystal Structure Determination

While the specific crystal structure of this compound is not available, the following section details a standard experimental protocol for determining the crystal structure of a novel organic compound, based on methodologies reported for similar quinazoline derivatives.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for small organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dimethylformamide, ethanol, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the saturated solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment for several days to weeks, monitoring for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Protocol:

-

A selected single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The diffraction data (a series of reflection intensities) are collected at a controlled temperature, often a low temperature like 100 K to minimize thermal vibrations.

-

The collected data are then processed, which includes integration of the reflection intensities and corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

The crystal system and space group are determined from the diffraction pattern.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following Graphviz diagram illustrates the hypothetical workflow for the crystal structure determination of this compound.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₄ |

| Formula Weight | 220.18 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | Value to be determined |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| Theta range for data collection (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2σ(I)] | Value to be determined |

| R indices (all data) | Value to be determined |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1 - C2 | Value to be determined |

| C2 - N3 | Value to be determined |

| C4 - C4a | Value to be determined |

| C7 - C11 | Value to be determined |

| C11 - O3 | Value to be determined |

| C11 - O4 | Value to be determined |

Table 3: Hypothetical Selected Bond Angles (°)

| Atoms | Angle (°) |

| C2 - N1 - C8a | Value to be determined |

| N1 - C2 - N3 | Value to be determined |

| C5 - C6 - C7 | Value to be determined |

| C6 - C7 - C11 | Value to be determined |

| O3 - C11 - O4 | Value to be determined |

Computational and Theoretical Insights

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry, electronic structure, and stability of quinazoline derivatives. DFT calculations have been successfully used to investigate the relative stabilities of different isomers and to correlate theoretical and experimental geometrical parameters for related compounds.[5] Such studies could be applied to this compound to predict its preferred tautomeric form, bond lengths, bond angles, and other structural properties.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of quinazoline-2,4-diones has been investigated for various therapeutic applications. For example, certain derivatives have been designed as inhibitors of enzymes like chitin synthase for antifungal activity.[1] Further research would be required to elucidate the specific biological targets and mechanisms of action for the title compound.

Conclusion

This technical guide provides a comprehensive overview of the structural aspects related to this compound. While an experimental crystal structure is not currently available, this document outlines the necessary experimental and computational approaches for its determination. The information presented on the synthesis and general characteristics of the quinazoline-2,4-dione scaffold serves as a foundational resource for researchers in medicinal chemistry and drug development. The hypothetical workflow and data tables offer a clear framework for future structural elucidation studies of this and related compounds.

References

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Methyl 2,4-dihydroxyquinazoline-7-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a well-founded predictive analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are predicted based on the known spectral properties of 2,4-dihydroxyquinazoline and related 7-substituted quinazoline derivatives. The 2,4-dihydroxyquinazoline core exists in several tautomeric forms, with the 4-hydroxy-2(1H)-quinazolone form generally being the most stable. The predicted data below corresponds to this major tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. Chemical shifts are referenced to tetramethylsilane (TMS) and are based on spectra acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 - 12.5 | br s | N1-H |

| ~10.5 - 11.5 | br s | 4-OH |

| ~8.1 - 8.3 | d | H-5 |

| ~7.8 - 8.0 | dd | H-6 |

| ~7.6 - 7.8 | d | H-8 |

| ~3.9 | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -C=O (Carboxylate) |

| ~162 | C-2 |

| ~160 | C-4 |

| ~145 | C-8a |

| ~138 | C-7 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~118 | C-4a |

| ~115 | C-8 |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

The predicted IR absorption bands for key functional groups are summarized below.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H and N-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1660 | Strong | C=O stretching (amide) |

| ~1610, 1580, 1500 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester and phenol) |

Mass Spectrometry (MS)

The predicted major fragments in the mass spectrum are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 189 | Medium | [M - OCH₃]⁺ |

| 161 | Medium | [M - COOCH₃]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclization of a suitably substituted anthranilic acid derivative. The proposed workflow is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 2-Amino-4-carboxybenzoic acid

-

To a suspension of 2-amino-4-carboxybenzoic acid (1.0 eq) in methanol (10 mL/g), slowly add thionyl chloride (2.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-4-(methoxycarbonyl)benzoate.

Step 2: Cyclization to form this compound

-

Mix Methyl 2-amino-4-(methoxycarbonyl)benzoate (1.0 eq) with urea (3.0 eq).

-

Heat the mixture to 180-200 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, treat the solid residue with a hot aqueous solution of sodium hydroxide (10%).

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Tautomerism in the 2,4-Dihydroxyquinazoline Core

The 2,4-dihydroxyquinazoline core can exist in equilibrium between several tautomeric forms. The relative populations of these tautomers can be influenced by the solvent and the presence of other substituents.

Caption: Tautomeric forms of the 2,4-dihydroxyquinazoline core.

This guide provides a foundational set of data and protocols to aid in the synthesis and characterization of this compound. Researchers are advised to use this information as a starting point and to optimize the described procedures as necessary.

Initial Biological Screening of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical presentation based on the known biological activities of the quinazoline scaffold. As of the last update, specific experimental data for the biological screening of Methyl 2,4-dihydroxyquinazoline-7-carboxylate is not publicly available. The data and protocols presented herein are for illustrative purposes to guide potential research endeavors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] this compound, a derivative of this versatile heterocyclic system, holds potential for diverse therapeutic applications. This document outlines a hypothetical initial biological screening of this compound, providing a framework for its evaluation as a potential drug candidate.

Synthesis of this compound

The synthesis of the title compound can be achieved through established methods for quinazoline synthesis. A plausible synthetic route involves the cyclization of a suitably substituted anthranilic acid derivative.

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Screening

An initial assessment of the compound's anticancer potential can be performed using a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) of this compound |

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.8 |

| HCT116 (Colon Cancer) | 18.5 |

Antimicrobial Screening

The potential of the compound to inhibit the growth of pathogenic microbes can be assessed using standard broth microdilution methods.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compound is serially diluted in the appropriate broth in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Antimicrobial Data

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Potential Mechanism of Action: Kinase Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This hypothetical initial screening suggests that this compound may possess moderate anticancer and antimicrobial activities. These preliminary findings warrant further investigation. Future studies should focus on:

-

Lead Optimization: Synthesizing and screening analogues to improve potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action.

-

In Vivo Efficacy: Evaluating the compound's efficacy and safety in animal models.

-

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

The successful execution of these subsequent steps will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Therapy: Discovery and Isolation of Novel Quinazoline Compounds

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led researchers down a multitude of molecular avenues. Among the most promising are heterocyclic compounds, with quinazolines and their derivatives standing out for their remarkable and diverse biological activities. This in-depth technical guide delves into the core of novel quinazoline compound discovery and isolation, providing a comprehensive resource for scientists and drug development professionals. From the intricate details of synthetic chemistry to the granular protocols of biological evaluation, this document aims to equip researchers with the knowledge to navigate this exciting field. We will focus on a recently identified potent antitumor quinazoline derivative, designated as Compound 18, to illustrate the key processes involved in bringing a novel compound from the benchtop to a potential preclinical candidate.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various functional groups, enabling it to interact with a wide array of biological targets with high affinity and selectivity. This has led to the development of several FDA-approved drugs containing the quinazoline core, primarily in the realm of oncology. These compounds often function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.

Synthesis of a Novel 2,4-Disubstituted Quinazoline: Compound 18

The journey of a novel drug candidate begins with its synthesis. Here, we detail the synthetic protocol for a promising 2,4-disubstituted quinazoline derivative, Compound 18, which has demonstrated significant antitumor activity.[1][2][3]

Synthetic Scheme

The synthesis of Compound 18 is achieved through a multi-step process, as outlined in the workflow below.

Caption: Synthetic workflow for Compound 18.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid

-

To a solution of 2-aminobenzoic acid (1.37 g, 10 mmol) in dimethylformamide (20 mL), 1-fluoro-4-(trifluoromethyl)benzene (1.64 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) were added.

-

The reaction mixture was stirred at 120 °C for 12 hours.

-

After cooling to room temperature, the mixture was poured into ice water (100 mL) and acidified with 1 M HCl to pH 5-6.

-

The resulting precipitate was collected by filtration, washed with water, and dried to afford the intermediate product.

Step 2: Synthesis of 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

-

A mixture of the product from Step 1 (2.81 g, 10 mmol) and formamide (20 mL) was heated at 180 °C for 4 hours.

-

The reaction mixture was cooled to room temperature, and the resulting solid was collected by filtration, washed with ethanol, and dried.

Step 3: Synthesis of 4-chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

-

A mixture of the quinazolinone from Step 2 (2.88 g, 10 mmol) in thionyl chloride (15 mL) was refluxed for 3 hours.

-

The excess thionyl chloride was removed under reduced pressure. The residue was dissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer was dried over anhydrous sodium sulfate and concentrated to give the chlorinated intermediate.

Step 4: Synthesis of Compound 18: 2-(4-chlorophenyl)-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine

-

To a solution of the chlorinated quinazoline from Step 3 (3.07 g, 10 mmol) in isopropanol (30 mL), 4-chloroaniline (1.28 g, 10 mmol) was added.

-

The mixture was refluxed for 6 hours.

-

After cooling, the precipitate was collected by filtration, washed with isopropanol, and recrystallized from ethanol to yield Compound 18.

Biological Evaluation of Novel Quinazoline Compounds

The true potential of a novel compound is unveiled through rigorous biological testing. This section details the standard in vitro assays used to evaluate the anticancer properties of Compound 18 and other novel quinazoline derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MGC-803, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 18) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Antiproliferative Activity of Compound 18 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.85[1][2][3] |

| A549 | Lung Cancer | 1.23 |

| MCF-7 | Breast Cancer | 2.51 |

| HCT116 | Colon Cancer | 1.78 |

| PC-3 | Prostate Cancer | 3.14 |

Cell Migration: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study directional cell migration in vitro.

Protocol:

-

Cell Monolayer Formation: Cells are grown to confluence in 6-well plates.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch in the cell monolayer.

-

Compound Treatment: The cells are washed with PBS to remove detached cells and then treated with the test compound at a non-toxic concentration (e.g., 1 µM of Compound 18).

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

Cell Invasion: Transwell Migration Assay

The Transwell assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a porous membrane.

Protocol:

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Cells (e.g., 1 x 10⁵ cells) are suspended in a serum-free medium containing the test compound and seeded into the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for cell migration.

-

Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how a novel compound exerts its anticancer effects is crucial for its further development. Many quinazoline derivatives, including Compound 18, are known to target key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by Compound 18.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death).

Caption: The PI3K/Akt signaling pathway promoting cell survival.

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies on Compound 18 have revealed its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][2][3] This is often evaluated by techniques such as flow cytometry for cell cycle analysis and Western blotting for key apoptotic proteins like Bcl-2, Bax, and cleaved PARP.

Experimental Workflow for Mechanistic Studies:

Caption: Experimental workflow to determine the mechanism of action of Compound 18.

Conclusion and Future Directions

The discovery and development of novel quinazoline compounds like Compound 18 represent a significant step forward in the quest for more effective cancer treatments. The versatility of the quinazoline scaffold, coupled with a deeper understanding of the molecular drivers of cancer, continues to provide fertile ground for the design of next-generation targeted therapies. The detailed protocols and data presented in this guide offer a foundational framework for researchers to build upon, refine, and innovate in this exciting and impactful field. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds, exploring combination therapies, and ultimately translating these promising laboratory findings into clinical benefits for patients.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related quinazoline and quinoline derivatives to project its characteristics. It includes tabulated summaries of anticipated physicochemical data, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization. This document aims to serve as a foundational resource for researchers and professionals involved in the synthesis, analysis, and application of this and similar quinazoline derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₁₀H₈N₂O₄ | - |

| Molecular Weight | 220.18 g/mol | - |

| Melting Point (°C) | >200 °C | Quinazoline derivatives often exhibit high melting points due to their rigid, planar structure and potential for intermolecular hydrogen bonding.[1][2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.[3][4][5] | The presence of polar hydroxyl and carboxylate groups may slightly enhance aqueous solubility compared to unsubstituted quinazolines, but the overall aromatic structure suggests limited water solubility. Solubility can be pH-dependent.[4] |

| pKa | Acidic and Basic | The quinazoline ring contains nitrogen atoms that can be protonated (basic pKa), while the hydroxyl groups can be deprotonated (acidic pKa). The exact pKa values are influenced by the substituents. Computational methods can be used for prediction.[6][7][8][9][10] |

| Appearance | White to off-white crystalline solid | Based on the general appearance of related quinazolinone compounds.[11] |

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established routes for quinazoline synthesis, followed by characterization to confirm its structure and purity.

General workflow for the synthesis and characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the physicochemical properties of this compound.

Synthesis of Quinazoline Derivatives

A general method for the synthesis of quinazoline derivatives involves the condensation of an appropriately substituted anthranilic acid with a suitable reagent to form the pyrimidine ring.[12][13][14]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted anthranilic acid derivative in a suitable solvent (e.g., ethanol, DMF).[14]

-

Reagent Addition: Add the cyclizing agent (e.g., formamide, urea, or isothiocyanate) to the solution. A catalyst, such as an acid or a base, may be required.[14][15]

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[14]

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.[14]

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purify the product by recrystallization from a suitable solvent or by column chromatography.[16]

Melting Point Determination

The melting point is a crucial indicator of purity.[1][2][17][18]

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[18]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement: Heat the sample at a rate of approximately 10-20 °C per minute initially. As the melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[18]

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Solubility Determination (Gravimetric Method)

This protocol outlines a common method for determining the solubility of a compound in various solvents.[3][5]

Protocol:

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried residue. The mass of the dissolved solid can then be determined.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L.

pKa Determination (Spectrophotometric Method)

The pKa can be determined by measuring the change in UV-Vis absorbance as a function of pH.[6][7][8][9]

Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

-

UV-Vis Spectra Acquisition: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer. Record the UV-Vis spectrum over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.[16][19][20][21][22]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[19]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.[19]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[11][16][23][24]

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), which is suitable for polar molecules.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the compound (observing the [M+H]⁺ or [M-H]⁻ ion).

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Biological Activity

Derivatives of 2,4-dihydroxyquinoline have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[25][26][27][28][29][30][31][32] The biological potential of this compound would need to be evaluated through specific in vitro and in vivo assays.

Potential Areas of Biological Investigation:

-

Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.[25][30]

-

Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes relevant to disease pathways, such as kinases.

-

Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[29]

-

Anti-inflammatory Activity: Assessing the ability to inhibit the production of pro-inflammatory mediators in cell-based assays.[28]

The following diagram illustrates a general workflow for evaluating the biological activity of a novel compound.

Workflow for biological activity evaluation.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a robust framework for its study based on the well-documented properties and behaviors of related quinazoline and quinoline derivatives. The provided protocols for synthesis, characterization, and property determination offer a solid starting point for researchers. Further empirical investigation is necessary to fully elucidate the specific physicochemical and biological profile of this compound, which may hold potential for future drug development endeavors.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cibtech.org [cibtech.org]

- 6. DSpace [digitalarchive.library.bogazici.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. DSpace [digitalarchive.library.bogazici.edu.tr]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pennwest.edu [pennwest.edu]

- 18. jove.com [jove.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 25. benchchem.com [benchchem.com]

- 26. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ¹H and ¹³C NMR Analysis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This technical guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a quinazoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive predicted analysis based on established NMR principles and spectral data from structurally related analogues. The methodologies and data herein provide a robust framework for the characterization of this and similar quinazoline compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. Chemical shifts (δ) are referenced to a standard internal TMS signal (0.00 ppm). The predictions are based on the analysis of substituent effects on the quinazoline core, drawing comparisons with known quinazoline and quinoline derivatives.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~8.2 - 8.4 | d | ~8.5 |

| H-6 | ~7.8 - 8.0 | dd | ~8.5, ~1.5 |

| H-8 | ~7.6 - 7.8 | d | ~1.5 |

| -OCH₃ (ester) | ~3.9 - 4.1 | s | - |

| -OH (at C2/C4) | ~10.0 - 12.0 | br s | - |

| -NH (tautomer) | ~11.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 - 167 |

| C-2 | ~160 - 162 |

| C-4 | ~163 - 165 |

| C-4a | ~140 - 142 |

| C-8a | ~150 - 152 |

| C-7 | ~128 - 130 |

| C-5 | ~125 - 127 |

| C-6 | ~120 - 122 |

| C-8 | ~115 - 117 |

| -OCH₃ (ester) | ~52 - 54 |

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinazoline derivatives due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (e.g., -OH, -NH).[1] Other potential solvents include deuterated chloroform (CDCl₃) or methanol-d₄.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: The solvent peak of DMSO-d₆ can be used as a secondary reference.[2] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[1]

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1][2]

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming to optimize the magnetic field homogeneity.[1]

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').[1]

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.[1]

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full proton relaxation between pulses.[1]

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Number of Scans: A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[1]

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.[1]

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualized Workflow

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

References

Tautomerism in 2,4-Dihydroxyquinazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4-dihydroxyquinazoline are a significant class of heterocyclic compounds, holding a privileged position in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is dominated by a fascinating and crucial tautomeric equilibrium. This technical guide provides a comprehensive exploration of the tautomerism in 2,4-dihydroxyquinazoline, detailing the structural nuances of the interconverting forms, the equilibrium dynamics, and the critical factors that influence the predominance of one tautomer over another. This document outlines detailed experimental and computational protocols for the characterization of these tautomeric forms and presents key quantitative data, drawing parallels from the closely related and extensively studied 2,4-dihydroxyquinoline system, to aid in comparative analysis and guide future research.

The Tautomeric Landscape of 2,4-Dihydroxyquinazoline

2,4-Dihydroxyquinazoline can theoretically exist in several tautomeric forms through prototropic shifts. The primary equilibrium involves the dihydroxy form and two dominant keto-enol forms. Extensive experimental and theoretical studies on analogous heterocyclic systems, such as 2,4-dihydroxyquinoline, have demonstrated that the equilibrium heavily favors the diketo or a specific keto-enol tautomer over the dihydroxy form in both solid and solution phases.[1] This preference is largely driven by the thermodynamic stability conferred by the amide and conjugated systems within the heterocyclic ring.

The principal tautomeric forms of the 2,4-dihydroxyquinazoline system are depicted below. Understanding the predominant form is paramount for drug development, as each tautomer presents a unique three-dimensional structure and a distinct profile of hydrogen bond donors and acceptors for interaction with biological targets.

Caption: Principal tautomeric forms of the 2,4-dihydroxyquinazoline system.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying the relative stabilities of tautomers.[1] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated, providing theoretical insight into the predominant form under specific conditions.[2] Spectroscopic and crystallographic data provide essential experimental validation for these computational predictions.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| 4-Hydroxy-2(1H)-quinolone | DFT (B3LYP/6-311++G(d,p)) | 0.00 | [1] |

| 2-Hydroxy-4(1H)-quinolone | DFT (B3LYP/6-311++G(d,p)) | Varies with substituents | [1] |

| 2,4-Quinolinediol (Dihydroxy) | DFT (B3LYP/6-311++G(d,p)) | Significantly higher | [1] |

Experimental Protocols for Tautomer Characterization

The definitive identification and characterization of the tautomers of 2,4-dihydroxyquinazoline derivatives rely on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[1]

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the 2,4-dihydroxyquinazoline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments such as HSQC and HMBC can be invaluable for assigning signals to the correct tautomeric form.[3]

-

Analysis: Distinguishing between tautomers relies on characteristic chemical shifts.

-

¹H NMR: The keto-enol forms will exhibit characteristic amide N-H proton signals (often broad) and potentially vinyl C-H proton signals. The dihydroxy form would lack an N-H proton but show two hydroxyl O-H protons.[3]

-

¹³C NMR: A characteristic downfield signal for a carbonyl carbon (typically above 170 ppm) is indicative of a keto tautomer. The absence of this signal and the appearance of a signal more typical of an aromatic carbon bearing an -OH group would suggest the diol form.[1]

-

¹⁵N NMR: This technique can be particularly informative for distinguishing between amino and imino tautomers in derivatives, with expected chemical shift differences of approximately 100 ppm.[4][5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, primarily the carbonyl (C=O) group, which is characteristic of the keto tautomers.[1]

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in solution.

-

Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinazolinone ring, confirming the presence of a keto tautomer.[1] Conversely, the absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

UV-Vis Spectroscopy

This method is useful for quantifying the tautomeric ratio in solution, especially when the tautomers have distinct absorption spectra.[6]

Protocol:

-

Sample Preparation: Prepare stock solutions of the 2,4-dihydroxyquinazoline derivative in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

-

Analysis: The presence of different tautomers can lead to multiple absorption bands. The relative intensities of these bands can be used to estimate the tautomeric ratio in different solvents.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the 2,4-dihydroxyquinazoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, which will unequivocally identify the tautomer present in the solid state.

Caption: General experimental workflow for tautomer analysis.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium in 2,4-dihydroxyquinazoline derivatives is sensitive to several factors:

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomers through hydrogen bonding.[3]

-

Substituent Effects: The electronic nature and position of substituents on the quinazoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.

-

Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

-

pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for compounds with ionizable groups.

Conclusion

The tautomerism of 2,4-dihydroxyquinazoline derivatives is a fundamental aspect of their chemistry, with the equilibrium generally favoring the more thermodynamically stable keto-containing forms. A thorough understanding of the factors governing this equilibrium and the precise structural characterization of the predominant tautomer are essential for the rational design of novel therapeutic agents. The experimental and computational methodologies detailed in this guide provide a robust framework for researchers in the fields of medicinal chemistry and drug discovery to investigate and leverage the nuanced chemistry of the 2,4-dihydroxyquinazoline tautomeric system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Solubility Profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Methyl 2,4-dihydroxyquinazoline-7-carboxylate, a quinazoline derivative of interest in medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. This document outlines a detailed experimental protocol for determining its solubility using established methodologies, such as the gravimetric method, which is widely applied to related heterocyclic compounds. Furthermore, this guide discusses general strategies for the characterization and potential enhancement of the solubility of poorly soluble quinazoline derivatives, providing a foundational resource for researchers initiating studies on this compound.

Introduction

This compound belongs to the quinazoline family, a class of heterocyclic compounds that are of significant interest in drug discovery due to their broad range of biological activities. The physicochemical properties of a compound, particularly its solubility, are critical determinants of its suitability for therapeutic development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

It is important to note that this compound can exist in tautomeric forms, predominantly as Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This keto-enol tautomerism can influence its physicochemical properties, including solubility and crystal packing.

This guide provides a framework for the systematic evaluation of the solubility of this compound, in light of the current lack of specific data in the literature.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative solubility data for this compound in common laboratory solvents. The table below summarizes the current status of available data.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Reference |

| Water | Data not available | - | - | - |

| Ethanol | Data not available | - | - | - |

| Methanol | Data not available | - | - | - |

| DMSO | Data not available | - | - | - |

| DMF | Data not available | - | - | - |

| Acetone | Data not available | - | - | - |

| Acetonitrile | Data not available | - | - | - |

The absence of this fundamental data underscores the need for experimental determination to facilitate further research and development of this compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the equilibrium solubility of this compound using the gravimetric method. This method is a reliable and commonly used technique for crystalline compounds.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Sealed vials or flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[1]

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed at the same temperature for a few hours to permit the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.[1]

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

For added certainty of removing any fine particulate matter, pass the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial.[1]

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature to evaporate the solvent completely. Continue drying until a constant weight of the solid residue is achieved.

-

-

Calculation:

-

Accurately weigh the evaporation dish with the dried solid residue.

-

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Mass of residue (mg)) / (Volume of the aliquot of saturated solution (mL))

-

Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Strategies for Solubility Enhancement

For quinazoline derivatives with poor aqueous solubility, several formulation strategies can be employed to improve their dissolution characteristics. These techniques are generally applicable and can be explored for this compound if it is found to be poorly soluble.

-

Solid Dispersions: This involves dispersing the compound in an inert hydrophilic carrier at the solid state. The solvent evaporation method is a common technique for preparing solid dispersions.[3]

-

Protocol Outline:

-

Select a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile solvent in which both the compound and the carrier are soluble.[3]

-

Dissolve both the compound and the carrier in the solvent.

-

Evaporate the solvent under controlled conditions.

-

The resulting solid dispersion is then pulverized and sieved.[3]

-

-

-

Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their apparent solubility in water.

-

Protocol Outline:

-

Select an appropriate cyclodextrin (e.g., β-cyclodextrin).

-

Prepare an aqueous solution of the cyclodextrin.

-

Add an excess of the quinazoline compound to the cyclodextrin solution.

-

Stir the mixture for a defined period to allow for complex formation.

-

Filter the solution to remove any uncomplexed compound. The concentration of the compound in the filtrate represents the enhanced solubility.

-

-

Logical Relationship for Solubility Enhancement Strategy

Caption: Decision workflow for employing solubility enhancement techniques.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. The detailed gravimetric method protocol offers a reliable starting point for researchers. Should the compound exhibit poor aqueous solubility, established enhancement techniques, such as the formation of solid dispersions or inclusion complexes, can be explored. The systematic approach outlined herein will enable researchers to generate the necessary foundational data to advance the study of this and other novel quinazoline derivatives in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: Anticancer Activity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer activity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate is limited in the currently available scientific literature. The following application notes and protocols are based on the activities and mechanisms of structurally similar quinazoline and quinoline derivatives. These protocols provide a foundational framework for initiating research on this specific compound.

Introduction

Quinazoline and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established as targeted cancer therapies.[3][4] The 2,4-disubstituted quinazoline scaffold is a key pharmacophore in many of these active molecules.[5][6] This document outlines the potential anticancer applications of this compound, drawing parallels from related structures, and provides detailed protocols for its evaluation.

Data Presentation: Anticancer Activity of Related Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazoline derivatives against several human cancer cell lines. This data provides a comparative baseline for evaluating the potency of new derivatives like this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | Data not explicitly stated, but showed substantial inhibition | [3] |

| 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | Data not explicitly stated, but showed substantial inhibition | [3] |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Multiple cell lines | Low nanomolar range | [3] |

| Quinazoline Derivative 18 (Structure in source) | MGC-803 (Gastric) | 0.85 | [7] |

| Quinazoline Derivative 18 (Structure in source) | GES-1 (Normal Gastric Epithelial) | 26.75 | [7] |

| Quinazoline Derivative 7b (meta-bromo substitution) | MCF-7 (Breast) | 82.1 | [2] |

| Quinazoline Derivative 7b (meta-bromo substitution) | A549 (Lung) | 67.3 | [2] |

| Quinazoline Derivative 7b (meta-bromo substitution) | 5637 (Bladder) | 51.4 | [2] |

| Dihydroquinazoline-2(1H)-one Derivative CA1-e | A2780 (Ovarian) | 22.76 | [8] |

| Dihydroquinazoline-2(1H)-one Derivative CA1-g | A2780 (Ovarian) | 22.94 | [8] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (or related compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with the complete growth medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)